
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- is a complex organic compound featuring a triazole ring, a nitrophenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines . The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to reduce reaction times and improve yields . This method is advantageous due to its efficiency and the ability to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or disrupt cellular processes by binding to active sites or altering protein structures . The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Exhibiting fluorescence and used in various high-tech applications.
Isoxazole-linked compounds: Synthesized using metal-free routes and known for their diverse applications.
Uniqueness
Methanone, (2-((4,5-dihydro-4-(4-chlorophenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methoxy)-5-nitrophenyl)phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and nitrophenyl group make it particularly interesting for medicinal chemistry and materials science applications.
Properties
CAS No. |
111044-31-6 |
|---|---|
Molecular Formula |
C22H15ClN4O4S |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[2-[[4-(4-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methoxy]-5-nitrophenyl]-phenylmethanone |
InChI |
InChI=1S/C22H15ClN4O4S/c23-15-6-8-16(9-7-15)26-20(24-25-22(26)32)13-31-19-11-10-17(27(29)30)12-18(19)21(28)14-4-2-1-3-5-14/h1-12H,13H2,(H,25,32) |
InChI Key |
PKFXCKOFTPDTBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])OCC3=NNC(=S)N3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


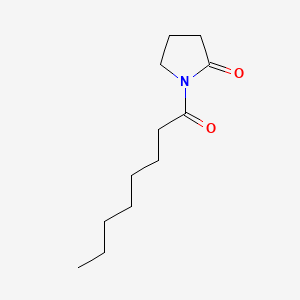
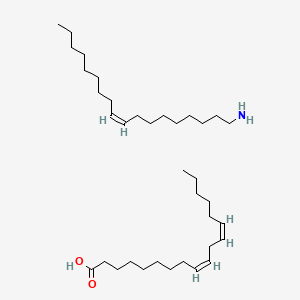
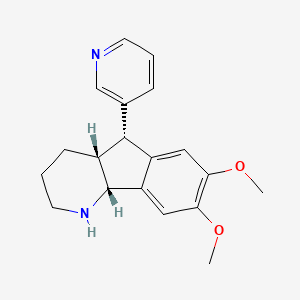

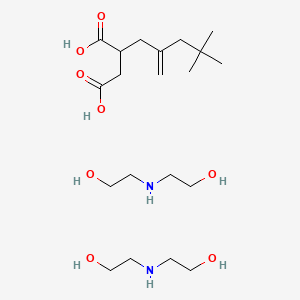
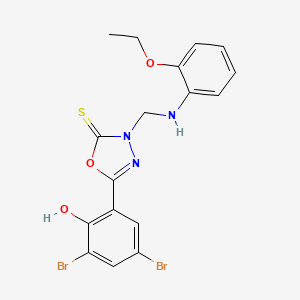
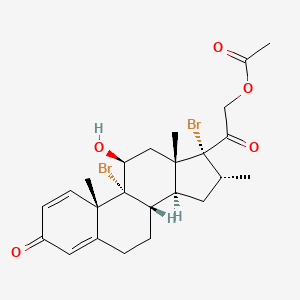
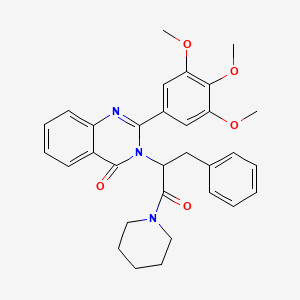
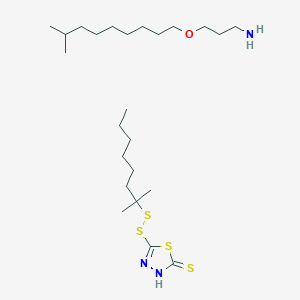

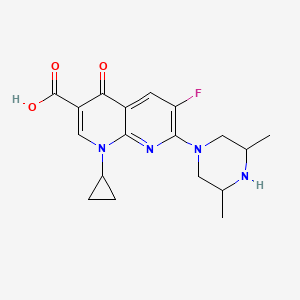
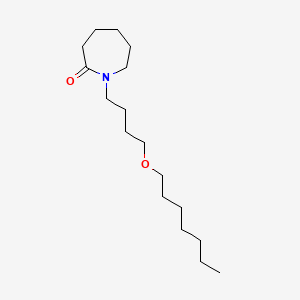
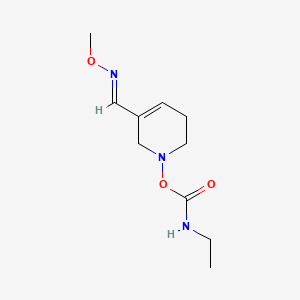
![Benzonitrile, 4-[[(4-butylphenyl)imino]methyl]-](/img/structure/B12708120.png)
